molecular formula C10H12 B14701753 Bicyclo[4.2.2]deca-2,4,7-triene CAS No. 25444-64-8

Bicyclo[4.2.2]deca-2,4,7-triene

Cat. No.: B14701753
CAS No.: 25444-64-8
M. Wt: 132.20 g/mol
InChI Key: HBVGDLAYTNCSPJ-UHFFFAOYSA-N
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Description

Bicyclo[422]deca-2,4,7-triene is a polycyclic hydrocarbon with a unique structure that features two fused cyclohexadiene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.2.2]deca-2,4,7-triene can be synthesized through several methods. One common approach involves the oxidative rearrangement of bicyclo[4.2.2]deca-2,4,7,9-tetraenes. This reaction typically uses m-chloroperbenzoic acid as the oxidizing agent . Another method involves the homocoupling of terminal aryl alkynes followed by zipper annulation, catalyzed by a rhodium complex .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.2]deca-2,4,7-triene undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation with m-chloroperbenzoic acid can yield epoxy derivatives .

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in chloroform at 0°C to 40°C.

    Reduction: Common reducing agents like lithium aluminum hydride can be used under standard conditions.

    Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Epoxy derivatives.

    Reduction: Reduced hydrocarbons.

    Substitution: Halogenated bicyclo[4.2.2]deca-2,4,7-trienes.

Scientific Research Applications

Bicyclo[4.2.2]deca-2,4,7-triene has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[4.2.2]deca-2,4,7-triene involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reaction and application. For example, in oxidation reactions, the compound’s double bonds are activated by the oxidizing agent, leading to the formation of epoxides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[4.2.2]deca-2,4,7-triene is unique due to its specific ring structure and the resulting chemical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and materials science.

Properties

CAS No.

25444-64-8

Molecular Formula

C10H12

Molecular Weight

132.20 g/mol

IUPAC Name

bicyclo[4.2.2]deca-2,4,7-triene

InChI

InChI=1S/C10H12/c1-2-4-10-7-5-9(3-1)6-8-10/h1-5,7,9-10H,6,8H2

InChI Key

HBVGDLAYTNCSPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC=CC1C=C2

Origin of Product

United States

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